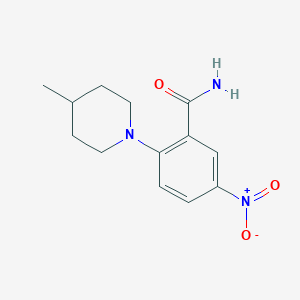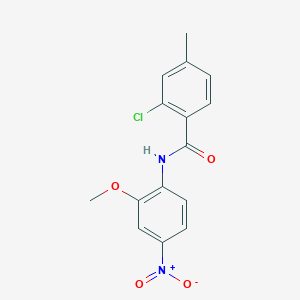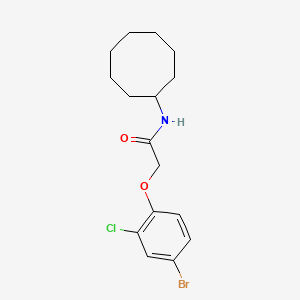
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, and a cyclooctyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide can be achieved through a multi-step process:
Synthesis of 4-bromo-2-chlorophenol: This intermediate can be prepared by the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(4-bromo-2-chlorophenoxy)acetic acid: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation: The final step involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with cyclooctylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo and chloro substituents on the phenoxy ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for the amide group.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Cyclooctylamine derivatives.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: It is studied for its potential use as a herbicide or pesticide due to its ability to interfere with plant growth.
Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to anti-inflammatory or antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-(4-bromo-2-chlorophenoxy)-N-cyclopentylacetamide: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclooctylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO2/c17-12-8-9-15(14(18)10-12)21-11-16(20)19-13-6-4-2-1-3-5-7-13/h8-10,13H,1-7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEMNFJLEWUVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]acetamide](/img/structure/B3960344.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3960347.png)
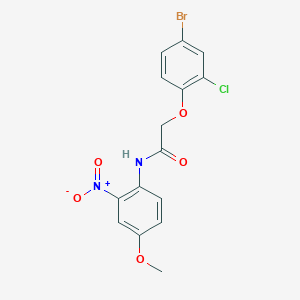
![1-[6-(5-CHLORO-2,3-DIMETHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B3960358.png)
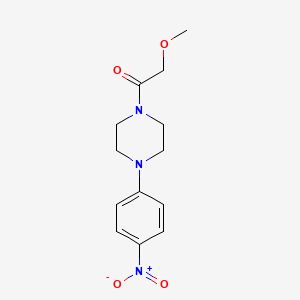
![N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B3960375.png)
![10-bromo-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960382.png)
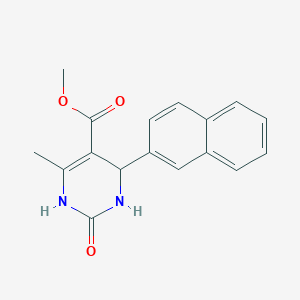
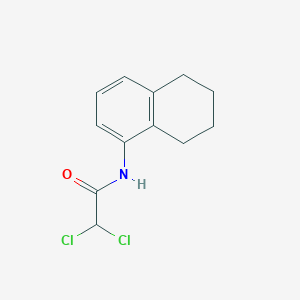
![N-(3-chloro-4-methylphenyl)-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-morpholinyl)benzamide](/img/structure/B3960401.png)
![4-Chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide](/img/structure/B3960406.png)
methyl}quinolin-8-ol](/img/structure/B3960424.png)
